molecular formula C13H8Cl2F3NO3S B1407783 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride CAS No. 1181761-89-6

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride

Cat. No.: B1407783
CAS No.: 1181761-89-6
M. Wt: 386.2 g/mol
InChI Key: IJFVUJQFEGGTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C12H6Cl2F3NO3S. It is known for its applications in various fields, including agrochemicals and pharmaceuticals. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride typically involves the reaction of 3-chloro-5-trifluoromethylpyridine with 4-chlorosulfonyl-3-methylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride involves its interaction with specific molecular targets. For example, in agrochemical applications, it inhibits the action of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the metabolic processes in target organisms, leading to their death .

Comparison with Similar Compounds

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:

These compounds share similar structural motifs but differ in their specific applications and chemical properties.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(23(15,20)21)2-3-11(7)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVUJQFEGGTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride
Reactant of Route 4
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-3-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.